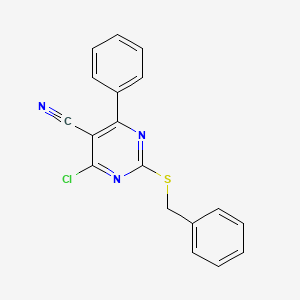

![molecular formula C21H20ClNO B3035270 2-[(4-Chlorobenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-65-1](/img/structure/B3035270.png)

2-[(4-Chlorobenzyl)amino]-1,1-diphenyl-1-ethanol

Übersicht

Beschreibung

“2-[(4-Chlorobenzyl)amino]-1,1-diphenyl-1-ethanol” is a chemical compound with the molecular formula C21H20ClNO . It is also known as "2-{[(4-chlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol" .

Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position, which are very important for synthesis problems . A common reaction, N-benzylation of isatoic anhydride in the presence of sodium hydride base, produces byproducts . The reaction of isatoic anhydride and 4-chlorobenzyl chloride was carried out in the presence of sodium hydride base .

Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorobenzyl)amino]-1,1-diphenyl-1-ethanol” involves a benzyl group attached to a chlorine atom, an amino group, and a diphenyl ethanol group . The protons of the NCH2 fragment appear as a multiplet .

Chemical Reactions Analysis

The chemical reactions involving this compound could be related to the N-benzylation of isatoic anhydride . The reaction of isatoic anhydride and 4-chlorobenzyl chloride was carried out in the presence of sodium hydride base .

Wissenschaftliche Forschungsanwendungen

Carboxyl-Protecting Group in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group, derived from 2-(diphenylphosphino)ethanol, is used for carboxyl-protection of amino acids or peptides. It's introduced by esterification and is stable under standard conditions for peptide synthesis. Deprotection occurs under mild conditions through quaternisation and β-elimination (Chantreux et al., 1984).

Enantioselective Borane Reduction of Prochiral Ketones

A chloro-containing chiral β-amino alcohol, similar in structure but distinct due to a halogen atom, has been synthesized for enantioselective borane reduction of prochiral ketones, showing better catalytic performance than non-halogenated counterparts (Shen et al., 1997).

Local Anesthetic, Analgesic, and Platelet Antiaggregating Activities

4-Amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its derivatives have demonstrated remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities, along with moderate anti-inflammatory and antipyretic activities in rats and mice (Bruno et al., 1994).

Asymmetric Reduction in Polymer Chemistry

A new optically active amino alcohol monomer, used in polymer chemistry, facilitates the asymmetric reduction of Acetophenone O-methyloxime, leading to the production of optically active 1-phenylethylamine with very high enantioselectivity (Itsuno et al., 1987).

Electrochemical Behaviour in Ethanol

1-Amino-4, 6-diphenyl-2-pyridone, chemically related, demonstrates a two-electron diffusion-controlled process in ethanolic buffer solutions, yielding 4,6-diphenyl-2-pyridone and ammonia as reduction products. It also catalyzes a catalytic hydrogen wave (Vera et al., 1986).

Enantioselective Borane Reduction of Propiophenone

Methylated and N-alkylated derivatives of 1,2-diphenyl-2-aminoethanol have been synthesized for enantioselective borane reduction of propiophenone, with detailed discussion on the relationship between catalyst structure and enantioselectivity (Yao-zhong et al., 2010).

Ligand Synthesis for Catalysis

Enantiopure 2-amino-3,3-diphenyl-1-propanol, synthesized from diphenylacetaldehyde, is converted into chiral ligands, and further to complexes with copper(II) and nickel(II), effectively catalyzing Diels-Alder reactions (Kanemasa et al., 2000).

Biocatalysis for Miconazole Intermediate

(R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, is synthesized using a biocatalytic route with a strain of Acinetobacter sp., demonstrating high conversion temperatures and stereoselectivity (Miao et al., 2019).

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylamino]-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO/c22-20-13-11-17(12-14-20)15-23-16-21(24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,23-24H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIUACPRBCXENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201168807 | |

| Record name | α-[[[(4-Chlorophenyl)methyl]amino]methyl]-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)amino]-1,1-diphenyl-1-ethanol | |

CAS RN |

306977-65-1 | |

| Record name | α-[[[(4-Chlorophenyl)methyl]amino]methyl]-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306977-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[[(4-Chlorophenyl)methyl]amino]methyl]-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3035187.png)

![4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole](/img/structure/B3035190.png)

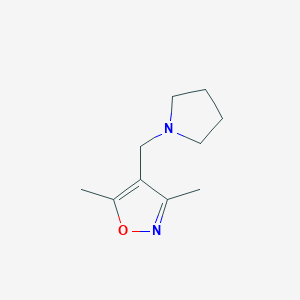

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine](/img/structure/B3035194.png)

![1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3035197.png)

![8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B3035200.png)

![4-[2-({(E)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}amino)ethyl]benzenesulfonamide](/img/structure/B3035201.png)

![(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B3035203.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B3035204.png)

![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B3035207.png)

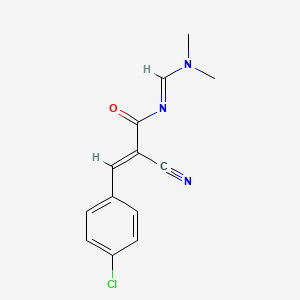

![2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3035210.png)